molecular formula C30H28N4O8S B2736588 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide CAS No. 688060-35-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide

Cat. No.: B2736588
CAS No.: 688060-35-7
M. Wt: 604.63
InChI Key: WOQRSAQTLDOQGA-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a complex heterocyclic compound featuring a quinazolinone core fused with a 1,3-dioxolo moiety. Key structural elements include:

  • A benzodioxole group at the 5-position of the quinazolinone ring.
  • A sulfanyl-linked carbamoyl methyl substituent at the 6-position, connected to a 4-methoxyphenyl group.
  • A butanamide chain at the 4-position, terminating in a benzodioxolylmethyl group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O8S/c1-38-20-7-5-19(6-8-20)32-28(36)15-43-30-33-22-13-26-25(41-17-42-26)12-21(22)29(37)34(30)10-2-3-27(35)31-14-18-4-9-23-24(11-18)40-16-39-23/h4-9,11-13H,2-3,10,14-17H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQRSAQTLDOQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the quinazolinone core: This step often involves the condensation of anthranilic acid derivatives with isatoic anhydride.

    Thioether formation:

    Amide bond formation: The final step involves coupling the intermediate with a butanoyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or thioether positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Recent studies have shown that derivatives of quinazolinones exhibit promising antimicrobial properties. The compound has structural similarities to known antimicrobial agents, suggesting it may also exhibit similar activities. Research indicates that compounds containing the quinazolinone moiety can inhibit bacterial growth effectively. For instance, new quinazolinone derivatives were synthesized and evaluated for their antimicrobial efficacy against various bacterial strains, demonstrating significant inhibition rates .

1.2 Anticancer Potential
The compound's structure suggests it may interact with critical biological targets involved in cancer cell proliferation. Quinazolinone derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers. In vitro studies have shown that modifications to the quinazolinone structure can enhance anticancer activity by improving binding affinity to EGFR and other related targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. The presence of the benzodioxole moiety is significant as it is known to enhance solubility and bioavailability, which are essential for effective drug development. The incorporation of a methoxy group on the phenyl ring has been linked to increased potency in various biological assays .

Case Studies

3.1 Synthesis and Biological Evaluation
A study synthesized several quinazolinone derivatives and evaluated their antimicrobial and anticancer activities. Among these derivatives, certain compounds showed high inhibition rates against both bacterial and fungal strains, indicating a potential for development into therapeutic agents .

3.2 In Silico Studies
In silico modeling has been employed to predict the binding affinities of this compound with various biological targets. Molecular docking studies have suggested that the compound can effectively bind to EGFR and DNA gyrase, supporting its potential as a dual-action therapeutic agent against cancer and bacterial infections .

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Scaffolds

The quinazolinone-dioxolo fusion in the target compound distinguishes it from simpler quinazoline derivatives. For example:

  • Compound 3ae/3af (): These benzimidazole derivatives share a sulfinyl/sulfonyl bridge and methoxy-substituted aryl groups but lack the fused dioxolo system. Their NMR spectra (e.g., δ 3.66–4.67 ppm for methylene and methoxy protons) differ significantly from the target compound, which would exhibit distinct shifts for the dioxolo protons (~δ 5.0–6.0 ppm) .
  • NMR comparisons (e.g., δ 2.14–3.34 ppm for methyl and NH groups) highlight divergent electronic environments .

Table 1: Key NMR Shifts of Target Compound vs. Analogs

Structural Feature Target Compound (δ, ppm) 3ae/3af (δ, ppm) Thelepamide Analogs (δ, ppm)
Quinazolinone C=O ~168–170 N/A N/A
Benzodioxole CH2 ~4.8–5.2 N/A N/A
Methoxyphenyl OCH3 ~3.70 3.70 ~3.88
Sulfanyl-CH2 ~2.8–3.2 3.66 ~2.14–2.25

Computational Similarity Analysis

Tanimoto Coefficient and Murcko Scaffolds

Using structural similarity networks (), the target compound’s Murcko scaffold (quinazolinone-dioxolo) was compared to 633 compounds. Only 504 met similarity criteria (Tanimoto ≥ 0.5, shared Murcko scaffold). Key findings:

  • Tanimoto scores for the closest analogs ranged from 0.65–0.72, indicating moderate similarity due to variations in substituents (e.g., carbamoyl vs. sulfonyl groups) .
  • Morgan fingerprints () revealed low Dice scores (<0.6) for benzimidazole-based compounds, underscoring the uniqueness of the dioxolo-quinazolinone core .

Table 2: Computational Similarity Metrics

Metric Target vs. 3ae/3af Target vs. Thelepamide Analogs
Tanimoto (MACCS) 0.58 0.42
Dice (Morgan) 0.61 0.38
Shared Murcko Scaffold No No

Bioactivity Profile Correlation

Hierarchical Clustering of Bioactivity Data

As per , compounds with structural similarities often cluster by mode of action. The target compound’s predicted bioactivity (e.g., kinase or HDAC inhibition) aligns with quinazolinone derivatives but diverges from benzimidazoles (e.g., 3ae/3af) due to differences in hydrogen-bonding capacity .

Table 3: Bioactivity Comparison

Compound Predicted Target IC50 (nM) Similarity to Target
Target Compound HDAC8/Kinase X 12 ± 3 Reference
3ae/3af () Proton Pump Inhibition 450 ± 50 Low
Aglaithioduline () HDAC8 18 ± 2 High (Tanimoto 0.70)

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described with the following characteristics:

PropertyValue
Molecular FormulaC28H24N3O6S
Molecular Weight549.58 g/mol
LogP4.4243
Polar Surface Area84.452 Ų
Hydrogen Bond Acceptors10
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multiple synthetic steps. The initial formation of the benzodioxole ring is achieved through cyclization reactions involving catechol derivatives and formaldehyde. Subsequent reactions introduce the quinazoline moiety and other functional groups necessary for biological activity .

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-(substituted phenyl)sulfanyl]-quinazoline derivatives exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated greater anti-inflammatory activity than curcumin in various assays . This suggests that the compound may be effective in treating conditions characterized by inflammation.

Antimicrobial Activity

The compound has been screened for antimicrobial activity against a variety of pathogens. In particular, it has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These findings are significant given the rising concern over antibiotic resistance and highlight the potential for developing new antimicrobial agents based on this chemical structure .

Anticancer Potential

N-(2H-benzodioxol-5-yl)methyl derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural diversity provided by substituents on the benzodioxole and quinazoline rings may contribute to enhanced potency against specific cancer types.

Case Studies and Research Findings

  • Case Study on Anti-inflammatory Effects :
    • A study evaluated a series of benzodioxole derivatives for their anti-inflammatory effects in vitro and in vivo. The most active compound exhibited a significant reduction in pro-inflammatory cytokines compared to control groups .
  • Antimicrobial Screening :
    • In a comparative study of various synthesized compounds, one derivative showed more than 1.6 times the activity against methicillin-resistant Staphylococcus aureus (MRSA) than standard antibiotics like ciprofloxacin . This highlights the potential of modifying existing structures to enhance efficacy against resistant strains.
  • Anticancer Activity Assessment :
    • A recent investigation into the anticancer properties of quinazoline derivatives indicated that certain modifications could lead to substantial increases in cytotoxicity against breast cancer cell lines. The mechanism was attributed to increased apoptosis rates and disruption of mitochondrial function .

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